3-Methyl-4-phenoxyaniline

Übersicht

Beschreibung

3-Methyl-4-phenoxyaniline is a specialty product for proteomics research . It has a molecular formula of C13H13NO and a molecular weight of 199.25 .

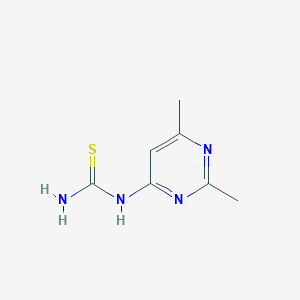

Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenoxyaniline consists of a total of 29 bonds; 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen

Crystal Structures of Phenoxyanilines

- Research by Dey and Desiraju (2004) highlighted the isostructural nature of 4-(4′-Iodo)phenoxyaniline compared to its bromo, chloro, and ethynyl derivatives, demonstrating its unique structural properties in crystal engineering and materials science. This suggests potential applications of 3-Methyl-4-phenoxyaniline in the development of new materials with specific crystallographic characteristics (Dey & Desiraju, 2004).

Biochemical and Electrochemical Evaluation

- A study by Shabbir et al. (2016) on novel ON donor Schiff bases, which include derivatives of 4-phenoxyaniline, reveals their potential in biochemistry and electrochemistry. The research highlights how these compounds exhibit high activity in protecting DNA against hydroxyl free radicals, indicating possible applications in DNA protection and drug development (Shabbir et al., 2016).

Catalysis and Chemical Reactions

- Mathew et al. (2002) investigated the use of Cu-Co ferrospinel systems in catalyzing the methylation of phenol, with 3-Methyl-4-phenoxyaniline potentially playing a role in such catalytic processes. This suggests its applicability in chemical synthesis and industrial catalysis (Mathew et al., 2002).

Allosteric Modifiers in Medicine

- Research by Randad et al. (1991) discussed the synthesis of allosteric modifiers of hemoglobin, including compounds structurally related to 4-phenoxyanilines. Such compounds could have significant implications in medical research, particularly in areas requiring oxygen supply management (Randad et al., 1991).

Anti-Corrosion Agents

- Elemike et al. (2019) synthesized Schiff base compounds, including derivatives of 4-phenoxyaniline, demonstrating their potential as anti-corrosion agents. This indicates the use of 3-Methyl-4-phenoxyaniline in developing new materials for corrosion protection (Elemike et al., 2019).

Protein Interaction and Antioxidant Activity

- Studies like that by Wu et al. (2018) on the interaction of phenolic acids and derivatives with proteins such as β-lactoglobulin indicate the relevance of 3-Methyl-4-phenoxyaniline in understanding protein-drug interactions and enhancing antioxidant activities (Wu et al., 2018).

Biokinetics and Metabolism Studies

- Research on the metabolism of flavan-3-ols, as explored by Wiese et al. (2015), can be relevant for understanding the metabolic pathways and biokinetics of similar compounds like 3-Methyl-4-phenoxyaniline, contributing to pharmacokinetics and drug development (Wiese et al., 2015).

Safety and Hazards

4-Phenoxyaniline, a compound related to 3-Methyl-4-phenoxyaniline, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation when inhaled . Similar precautions should be taken when handling 3-Methyl-4-phenoxyaniline until more specific safety data is available.

Eigenschaften

IUPAC Name |

3-methyl-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELAZSZUTUYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-phenoxyaniline | |

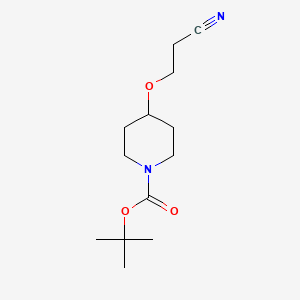

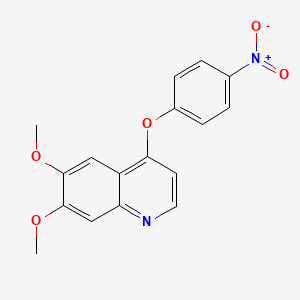

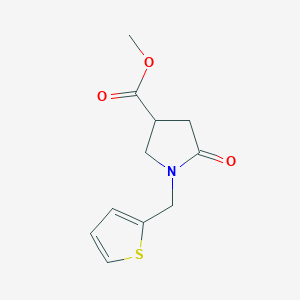

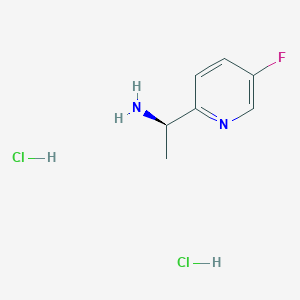

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)

![(3aR,5R,6R,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3112662.png)

![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)